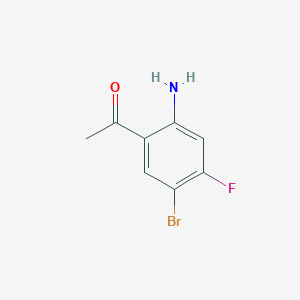

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone

Description

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is a halogenated acetophenone derivative with a phenyl ring substituted at the 2-, 4-, and 5-positions by amino, fluoro, and bromo groups, respectively. The amino group enhances hydrogen-bonding capacity, while the electron-withdrawing bromo and fluoro substituents influence electronic properties and stability.

Properties

IUPAC Name |

1-(2-amino-5-bromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKAIVUMHVLUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934470-94-6 | |

| Record name | 1-(2-amino-5-bromo-4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2-amino-5-bromo-4-fluoroacetophenone with ethanone under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrF N

- Molecular Weight : 232.052 g/mol

- CAS Number : 1934470-94-6

The compound features a bromine and fluorine substitution on the phenyl ring, which can influence its biological activity and interaction with biological targets.

Anticancer Activity

Compounds similar to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of bromoindoles have shown promising results in inhibiting cell growth in lung (A549) and cervical (HeLa) cancer cells. These studies indicate that modifications to the phenyl ring can enhance anticancer properties through mechanisms such as apoptosis induction and tubulin polymerization inhibition .

Antimicrobial Properties

Research into related compounds has highlighted their potential as antibacterial and antifungal agents. The presence of halogen atoms (bromine and fluorine) is often associated with increased antimicrobial activity due to enhanced lipophilicity and the ability to disrupt microbial membranes . This suggests that this compound may exhibit similar properties, warranting further investigation.

Neuropharmacological Effects

Some derivatives of phenyl ethanones have been studied for their neuropharmacological effects, including analgesic and anti-inflammatory activities. The incorporation of amino groups can enhance interaction with neurotransmitter receptors, potentially leading to therapeutic effects in pain management and inflammation .

Case Studies and Research Findings

While specific studies on this compound are scarce, insights can be drawn from related compounds:

These studies underscore the importance of structural modifications in enhancing biological activity, suggesting that similar approaches could be applied to explore the efficacy of this compound.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent positions, halogens, or functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The amino group in the target compound enhances polar solvent solubility (e.g., DMSO, methanol) compared to hydroxyl or halogen-only analogs .

- Stability : Electron-withdrawing groups (Br, F) increase stability under acidic conditions but may reduce nucleophilic reactivity at the ketone position .

- Crystallography : Substitution patterns influence crystal packing; para-fluoro and meta-bromo groups likely enhance dipole interactions, affecting material properties .

Research Findings and Key Differences

- Antioxidant Activity: Hydroxyacetophenones (e.g., phloroacetophenone) show radical scavenging due to phenolic -OH groups, whereas the target compound’s amino group may offer alternative redox pathways .

- Drug Development : The trifluoro analog’s higher stability and lipophilicity make it preferable for blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, also known as a derivative of phenylketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrF N2O

- Molecular Weight : 232.05 g/mol

- CAS Number : 1934470-94-6

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of an appropriate phenyl precursor followed by amination. The synthetic route can vary based on the desired yield and purity, often utilizing methods such as nucleophilic substitution or electrophilic aromatic substitution.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures show significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds range from 15.625 to 125 μM, demonstrating their potential as antimicrobial agents .

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds related to this compound have been evaluated for their cytotoxic effects on human lung (A549) and cervical (HeLa) cancer cells. The most active derivatives were found to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Protein Synthesis Inhibition : Similar compounds have demonstrated the ability to inhibit protein synthesis pathways, leading to bactericidal effects .

- Apoptosis Induction : The compound can trigger programmed cell death through caspase-dependent pathways in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Studies

- Antibacterial Study :

- Cytotoxicity Evaluation :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.